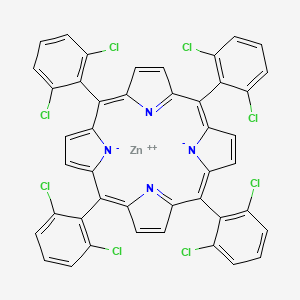
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is a chemical compound with the molecular formula C20H25NO2 It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dihydropyrazine intermediate, which provides rapid access to the desired oxazepane structure with high stereoselectivity . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases, acids, or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Aplicaciones Científicas De Investigación
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological systems, including its potential effects on enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-benzyloxymethyl-1,3-dioxolane: This compound shares a similar benzyloxymethyl group but has a different ring structure.
(S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate: Another compound with a benzyloxymethyl group, but with a morpholine ring instead of an oxazepane ring.
Uniqueness
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(2S)-4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
InChI |
InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2/t20-/m0/s1 |
Clave InChI |
RKDIYYMKTOOITR-FQEVSTJZSA-N |
SMILES isomérico |
C1CN(C[C@H](OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)




amine](/img/structure/B12098456.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)
![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)

![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)

